molecular formula C12H13ClN2O2S B3037232 {2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 477713-20-5

{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol

Cat. No. B3037232
CAS RN: 477713-20-5
M. Wt: 284.76 g/mol
InChI Key: VFCLDILZQIADQU-UHFFFAOYSA-N
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Description

The compound “{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol” is related to Sulconazole, a pharmaceutical compound . Sulconazole is used as a reference material in pharmaceutical secondary standards .

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • The compound 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-bi­phenyl-4-yl­methyl]-1H-imidazole-5-methanol, which is structurally similar to "{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol", was characterized at approximately 110 K, revealing a perfectly ordered structure. This structure is stabilized by intermolecular O—H⋯N and N—H⋯N hydrogen bonding (Tessler & Goldberg, 2004).

Synthesis and Biological Activities

  • Novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized. These compounds, including ones with sulfinyl groups, exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).

Synthesis and Chemical Properties

  • The synthesis of compounds like 2-butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl) biphenyl-4-yl] methyl}-1H-imidazol-5-yl methanol, which bear resemblance to the given compound, shows significance in pharmaceutical, medicinal, agricultural, and drug sciences (Ande, 2012).

Potential Applications in Material Science

  • The compound (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, similar in structure, was synthesized as a selective COX-2 inhibitor, indicating its potential for targeted medicinal applications (Tabatabai et al., 2012).

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfinyl]-3-methylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-15-11(7-16)6-14-12(15)18(17)8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLDILZQIADQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
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{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
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{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 4
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 5
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{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol
Reactant of Route 6
{2-[(4-chlorobenzyl)sulfinyl]-1-methyl-1H-imidazol-5-yl}methanol

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